molecular formula C13H12ClN3OS B2818598 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021225-37-5

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2818598
CAS No.: 1021225-37-5
M. Wt: 293.77
InChI Key: QPEVIBOIXGDOIM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 6-(methylthio)pyridazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)ethanamide
  • 2-(4-chlorophenyl)-N-(6-(methylthio)pyridazin-3-yl)propionamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylthio group on the pyridazine ring

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-19-13-7-6-11(16-17-13)15-12(18)8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEVIBOIXGDOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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